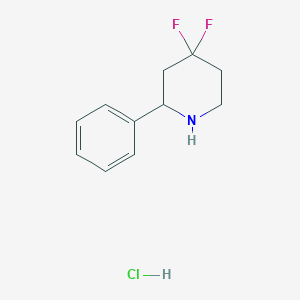

4,4-Difluoro-2-phenylpiperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4,4-Difluoro-2-phenylpiperidine hydrochloride” is a chemical compound with the CAS Number: 1257300-30-3 . It has a molecular weight of 233.69 . The IUPAC name for this compound is 4,4-difluoro-2-phenylpiperidine hydrochloride .

Molecular Structure Analysis

The InChI code for “4,4-Difluoro-2-phenylpiperidine hydrochloride” is 1S/C11H13F2N.ClH/c12-11(13)6-7-14-10(8-11)9-4-2-1-3-5-9;/h1-5,10,14H,6-8H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a salt . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.Scientific Research Applications

Synthesis and Characterization

Several studies focus on the synthesis and structural characterization of complexes and compounds that involve difluorinated and phenylated piperidines or related structures. For example, research on the synthesis, structure, photophysical properties, and redox behavior of cyclometalated complexes of iridium(III) with functionalized bipyridines showcases the detailed analysis of ligand behavior and metal-ligand interactions, providing a foundation for understanding the electronic and photophysical properties of similar difluorinated piperidine compounds (Neve, Crispini, Campagna, & Serroni, 1999).

Photoluminescence and Thermal Properties

The study of photoluminescent and thermal properties of zinc(II) 4′-phenyl-terpyridine compounds exemplifies the interest in the luminescent behavior of metal-organic frameworks (MOFs) and coordination complexes, which can be relevant for designing materials with specific optical and thermal characteristics (Ma, Lu, Liang, & Pombeiro, 2013).

Catalytic Applications

Research on the synthesis and characterization of copper(II) 4'-phenyl-terpyridine compounds and their catalytic application for the aerobic oxidation of benzylic alcohols demonstrates the potential of difluorinated piperidine derivatives in catalysis, offering insights into the development of efficient catalysts for organic transformations (Ma, Wei, Alegria, Martins, Guedes da Silva, & Pombeiro, 2014).

Fluorination Techniques

The site-specific fluorination of carbanions with perfluoro-N-fluoropiperidine explores methodologies for selective fluorination, highlighting the synthetic utility of fluorinated piperidines and related compounds in organic synthesis (Banks, Murtagh, & Tsiliopoulos, 1991).

Safety and Hazards

The safety information available indicates that “4,4-Difluoro-2-phenylpiperidine hydrochloride” may cause skin irritation upon direct contact . Prolonged or repeated exposure can exacerbate this effect . It’s always recommended to handle chemical compounds with appropriate personal protective equipment and follow safety protocols.

Mechanism of Action

Target of Action

It is known to be a derivative of piperidine , which is a common structure in many pharmaceutical compounds

Mode of Action

As a piperidine derivative, it may interact with its targets by binding to active sites, causing conformational changes that affect the function of the target The presence of the difluoro and phenyl groups could influence the compound’s binding affinity and selectivity

Biochemical Pathways

Piperidine derivatives can be involved in a wide range of biochemical pathways depending on their specific targets . The downstream effects would also depend on these targets and could include changes in cellular signaling, enzyme activity, or ion channel function.

Result of Action

The effects would depend on the compound’s specific targets and mode of action . Potential effects could include changes in cellular signaling, alterations in gene expression, or modifications of enzymatic activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s stability and how it interacts with its targets . .

properties

IUPAC Name |

4,4-difluoro-2-phenylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N.ClH/c12-11(13)6-7-14-10(8-11)9-4-2-1-3-5-9;/h1-5,10,14H,6-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXCDAJWXGQAMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1(F)F)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoro-2-phenylpiperidine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2780530.png)

![Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate](/img/structure/B2780538.png)

![5-{[3-(2-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2780543.png)

![Ethyl 3-methyl-4-[(phenylcarbonyl)oxy]-1-benzofuran-2-carboxylate](/img/structure/B2780544.png)

![5-Bromo-N-[2-(2-chloropropanoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2780547.png)